2-(3-methoxybenzamido)-N-[(oxolan-2-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Overview
Description
2-(3-methoxybenzamido)-N-[(oxolan-2-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a thiophene ring, which is a sulfur-containing five-membered ring, and a cyclopentane ring fused to it. The presence of the methoxybenzamido and oxolan-2-yl groups adds to its complexity and potential reactivity.
Preparation Methods
The synthesis of 2-(3-methoxybenzamido)-N-[(oxolan-2-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can be achieved through a multi-step process involving various organic reactions. One common synthetic route involves the initial formation of the thiophene ring, followed by the introduction of the cyclopentane ring through a cyclization reaction. The methoxybenzamido group can be introduced via an amide coupling reaction, and the oxolan-2-yl group can be added through an alkylation reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-methoxybenzamido)-N-[(oxolan-2-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, leading to changes in their activity. The methoxybenzamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The oxolan-2-yl group can increase the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and cyclopentane-fused heterocycles. Compared to these compounds, 2-(3-methoxybenzamido)-N-[(oxolan-2-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to the presence of the methoxybenzamido and oxolan-2-yl groups, which can enhance its reactivity and potential biological activity. Similar compounds include:
- 2-(3-methoxybenzamido)thiophene
- N-[(oxolan-2-yl)methyl]cyclopentane
- 4H,5H,6H-cyclopenta[b]thiophene derivatives
This compound’s unique structure and properties make it a valuable subject of study in various fields of research.
Properties
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-N-(oxolan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-26-14-6-2-5-13(11-14)19(24)23-21-18(16-8-3-9-17(16)28-21)20(25)22-12-15-7-4-10-27-15/h2,5-6,11,15H,3-4,7-10,12H2,1H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPGIQWWRHBKCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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